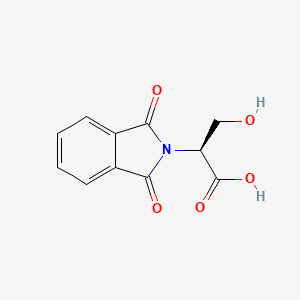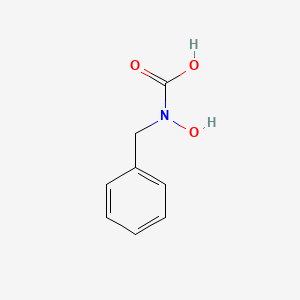
Propanoyl chloride, 3-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl chloride, 3-azido-, is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a propanoyl group (CH₃CH₂CO-) attached to a chloride atom and an azido group (N₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl chloride, 3-azido-, can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with sodium azide (NaN₃) in an appropriate solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, resulting in the formation of the desired azido compound.
Industrial Production Methods
Industrial production of propanoyl chloride, 3-azido-, may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
Propanoyl chloride, 3-azido-, undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃):
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azido group to an amine.
Catalytic Hydrogenation: Utilizes catalysts such as palladium on carbon (Pd/C) for the reduction of the azido group.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes or alkenes.
Scientific Research Applications
Propanoyl chloride, 3-azido-, has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanoyl chloride, 3-azido-, involves its reactivity as an acyl chloride and the unique properties of the azido group. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanoyl Chloride: Lacks the azido group and is less reactive in certain types of reactions.
3-Chloropropanoyl Chloride: Contains a chlorine atom instead of an azido group, leading to different reactivity and applications.
Azidoacetic Acid: Another azido-containing compound with different structural and reactivity characteristics.
Uniqueness
Propanoyl chloride, 3-azido-, is unique due to the presence of both an acyl chloride and an azido group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-azidopropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c4-3(8)1-2-6-7-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVVMXFIJMTSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478909 |
Source


|
| Record name | Propanoyl chloride, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-87-2 |
Source


|
| Record name | Propanoyl chloride, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8229112.png)









![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)
